molecular formula C5H11NO3 B1657375 methyl N-(2-hydroxyethyl)-N-methylcarbamate CAS No. 56475-94-6

methyl N-(2-hydroxyethyl)-N-methylcarbamate

Cat. No.: B1657375
CAS No.: 56475-94-6
M. Wt: 133.15 g/mol
InChI Key: GOPRQCGVIZIXTH-UHFFFAOYSA-N
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Description

methyl N-(2-hydroxyethyl)-N-methylcarbamate is an organic compound with the molecular formula C5H11NO3 It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a methyl group, and the nitrogen atom is bonded to a 2-hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl N-(2-hydroxyethyl)-N-methylcarbamate can be synthesized through the reaction of methyl carbamate with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol attacks the carbonyl carbon of methyl carbamate, resulting in the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of carbamic acid, (2-hydroxyethyl)methyl-, methyl ester typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

methyl N-(2-hydroxyethyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield carbamic acid and 2-hydroxyethanol.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Hydrolysis: Carbamic acid, 2-hydroxyethanol.

    Oxidation: Corresponding carbonyl compounds.

    Substitution: Various substituted carbamates.

Scientific Research Applications

methyl N-(2-hydroxyethyl)-N-methylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a prodrug, where it can be metabolized in the body to release active compounds.

    Medicine: Explored for its potential use in drug delivery systems, where the ester bond can be cleaved to release therapeutic agents.

    Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent to improve material properties.

Mechanism of Action

The mechanism of action of carbamic acid, (2-hydroxyethyl)methyl-, methyl ester involves the cleavage of the ester bond under physiological conditions, releasing the active carbamic acid and 2-hydroxyethanol. The carbamic acid can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The specific pathways involved depend on the nature of the active compound released and its target site within the body.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, methyl ester: Similar structure but lacks the 2-hydroxyethyl group.

    Carbamic acid, ethyl ester: Similar structure but has an ethyl group instead of a methyl group.

    Carbamic acid, (2-methylphenyl)-, methyl ester: Contains a phenyl group instead of a hydroxyethyl group.

Uniqueness

methyl N-(2-hydroxyethyl)-N-methylcarbamate is unique due to the presence of the 2-hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in water and its ability to participate in hydrogen bonding, making it more versatile in various applications compared to its analogs.

Properties

IUPAC Name

methyl N-(2-hydroxyethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-6(3-4-7)5(8)9-2/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPRQCGVIZIXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340879
Record name Carbamic acid, (2-hydroxyethyl)methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56475-94-6
Record name Carbamic acid, (2-hydroxyethyl)methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl N-(2-hydroxyethyl)-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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